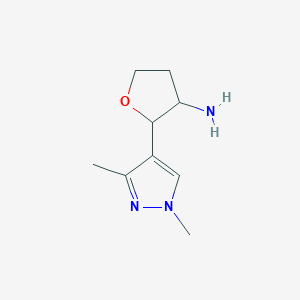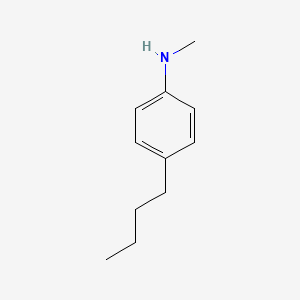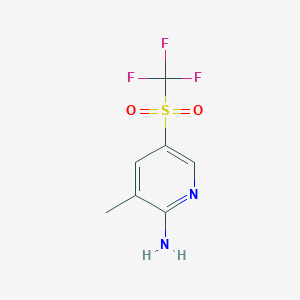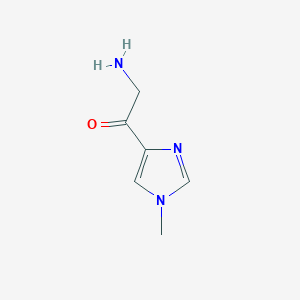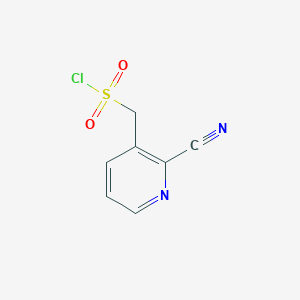
(2-Cyanopyridin-3-yl)methanesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyanopyridin-3-yl)methanesulfonyl chloride typically involves the reaction of 2-cyanopyridine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities that specialize in custom synthesis .
化学反应分析
Types of Reactions
(2-Cyanopyridin-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, and the reaction is typically carried out in an organic solvent like dichloromethane.
Suzuki–Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions.
Major Products Formed
Substitution Reactions: The major products are typically substituted pyridines where the chloride group is replaced by the nucleophile.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the pyridine ring with another aromatic ring.
科学研究应用
(2-Cyanopyridin-3-yl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of (2-Cyanopyridin-3-yl)methanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. The chloride group can be readily displaced by nucleophiles, making it a versatile reagent for various chemical transformations .
相似化合物的比较
Similar Compounds
- (2-Cyanopyridin-4-yl)methanesulfonyl chloride
- (2-Cyanopyridin-5-yl)methanesulfonyl chloride
Uniqueness
(2-Cyanopyridin-3-yl)methanesulfonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications .
属性
分子式 |
C7H5ClN2O2S |
|---|---|
分子量 |
216.65 g/mol |
IUPAC 名称 |
(2-cyanopyridin-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H5ClN2O2S/c8-13(11,12)5-6-2-1-3-10-7(6)4-9/h1-3H,5H2 |
InChI 键 |
BYJNWNDKVNRABE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)C#N)CS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



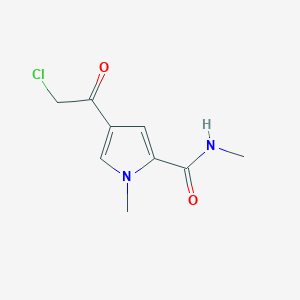
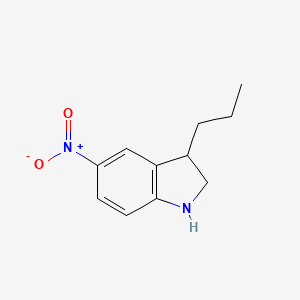


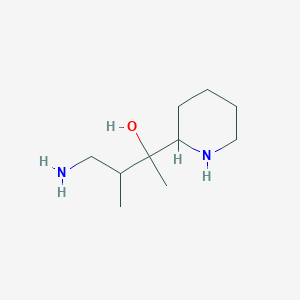
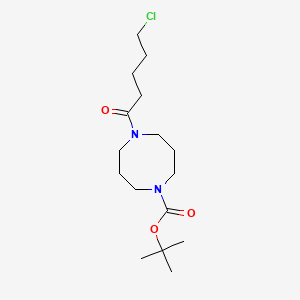
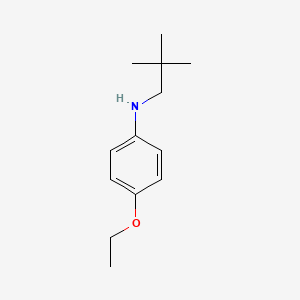
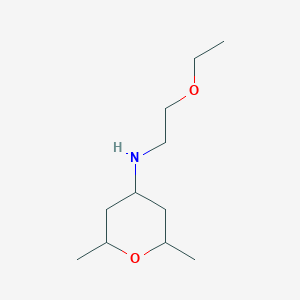
![(2-Methylbutan-2-YL)[(3-methylphenyl)methyl]amine](/img/structure/B13224935.png)
